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molecular formula C15H32O2 B1624285 1-Propanol, 2-(dodecyloxy)- CAS No. 9064-14-6

1-Propanol, 2-(dodecyloxy)-

Cat. No. B1624285
M. Wt: 244.41 g/mol
InChI Key: UKCFWUCWNZTUPT-UHFFFAOYSA-N
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Patent
US05114613

Procedure details

1.9 g of LiAlH4 was added to 70 ml ether and the mixture was stirred for 4 hours. To the resultant mixture was added dropwise a solution of 16.5 g of (-)-ethyl-2-dodecyloxypropionate dissolved in 10 ml of ether. After completion of the dropwise addition, stirring was continued for 15 minutes. 50 ml of deionized water was added, and further 50 ml of 10% aqueous H2SO4 was added. The ether layer was separated and dried over anhydrous MgSO4. After drying, ether was evaporated. Yield: 12.0 g. Optical rotation [α]D26° =+11.1°.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(-)-ethyl-2-dodecyloxypropionate
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[CH:11]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH3:12])C.O.OS(O)(=O)=O>CCOCC>[CH2:14]([O:13][CH:11]([CH3:12])[CH2:10][OH:9])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(-)-ethyl-2-dodecyloxypropionate
Quantity
16.5 g
Type
reactant
Smiles
C(C)OC(C(C)OCCCCCCCCCCCC)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
ether was evaporated
CUSTOM
Type
CUSTOM
Details
Optical rotation [α]D26° =+11.1°

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCCCCCCCCCC)OC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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